N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that features a combination of benzodioxole, imidazobenzimidazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazobenzimidazole intermediates, followed by their coupling through acetamide linkage. Common reagents and conditions might include:
Reagents: Benzodioxole derivatives, imidazobenzimidazole derivatives, acetic anhydride, catalysts.
Conditions: Solvent systems (e.g., dichloromethane, ethanol), temperature control, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzodioxole ring.
Reduction: Reduction of the imidazobenzimidazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H22N4O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(3-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C26H22N4O4/c1-16-5-4-6-17(11-16)14-29-25(32)21(30-20-8-3-2-7-19(20)28-26(29)30)13-24(31)27-18-9-10-22-23(12-18)34-15-33-22/h2-12,21H,13-15H2,1H3,(H,27,31) |
InChI Key |
URLHEITUNDQCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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